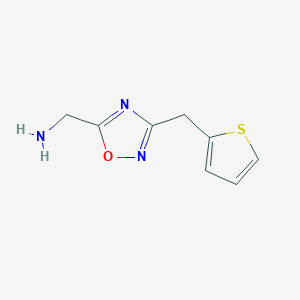

(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine

説明

(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic amine featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-ylmethyl group at position 3 and a methanamine moiety at position 3. The hydrochloride salt form (C₈H₁₀ClN₃OS, MW: 231.7 g/mol) is commonly used in medicinal chemistry research . Key structural attributes include:

特性

IUPAC Name |

[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c9-5-8-10-7(11-12-8)4-6-2-1-3-13-6/h1-3H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUKSEFNZNMJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate aldehyde or ketone to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反応の分析

Types of Reactions

(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

作用機序

The mechanism of action of (3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The thiophene and oxadiazole rings can participate in π-π stacking interactions and hydrogen bonding, which may contribute to its biological activity .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole scaffold is highly modular. Substitutions at position 3 significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations:

- Thiophene vs.

- Pyridyl Substitutions : The pyridin-4-yl variant (C₈H₈N₄O) introduces a basic nitrogen, improving aqueous solubility and hydrogen-bonding capacity, which is critical for oral bioavailability .

- Fluorophenyl Analogs : The 4-fluorophenyl group enhances metabolic stability and electron density, often linked to antiviral or kinase-inhibitory activity .

生物活性

Overview

(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine is a compound that integrates a thiophene ring with an oxadiazole structure, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammatory conditions. The unique electronic properties imparted by the thiophene and oxadiazole moieties contribute to its biological efficacy.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name : [3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methanamine

- Molecular Formula : C8H9N3OS

- CAS Number : 1185294-88-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiophene ring facilitates π-π stacking interactions with aromatic amino acids in proteins, while the oxadiazole ring can form hydrogen bonds with active site residues. These interactions may lead to the modulation of enzyme activities or receptor functions, contributing to its therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U937 (acute monocytic leukemia) with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | U937 | 2.41 |

These compounds induce apoptosis in a dose-dependent manner, activating apoptotic pathways through increased expression of p53 and caspase cleavage .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related oxadiazole derivatives have indicated their effectiveness against bacterial strains and fungi, although specific data for this compound is limited.

Case Studies and Research Findings

- Study on Apoptotic Induction : A study demonstrated that derivatives of oxadiazole could induce apoptosis in cancer cells via activation of caspases and modulation of p53 pathways. This suggests that this compound could have similar mechanisms .

- Inhibition of Enzymatic Pathways : Research indicates that certain derivatives can inhibit key pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth and survival; thus, its inhibition could lead to reduced tumor growth .

- Potential as Antifungal Agents : Related compounds have shown promise as antifungal agents against various pathogens, indicating that this compound might also possess similar properties .

Q & A

Q. Advanced

- Molecular docking : AutoDock Vina simulates interactions with targets like COX-2 (binding energy ≤ -8.5 kcal/mol) .

- ADMET prediction : SwissADME estimates moderate BBB permeability (logBB = 0.3) and CYP450 inhibition risk .

Validation : Correlate in silico results with in vitro assays (e.g., PAMPA for permeability) .

How does the compound’s stability vary under different storage conditions?

Q. Basic

- Solid state : Stable at RT for >6 months in amber vials (degradation <5%) .

- Solution (DMSO) : Degrades by 15% over 30 days at 4°C; recommend aliquoting .

What mechanistic insights explain its biological activity in disease models?

Q. Advanced

- Anticancer : Induces apoptosis via mitochondrial pathway (caspase-3 activation in HeLa cells) .

- Antimicrobial : Disrupts bacterial membranes (MIC = 8 µg/mL against S. aureus) via thiophene-mediated lipid interaction .

How do structural analogs compare in efficacy and selectivity?

Q. Advanced

| Analog | Modification | Efficacy (vs. Parent) | Selectivity Index |

|---|---|---|---|

| 4i (Piperidine) | Increased rigidity | 2.5× higher (SphK1) | 3.2 (vs. COX-2) |

| 5a (Octylphenyl) | Hydrophobic extension | 1.8× higher (Anticancer) | 1.5 (vs. normal cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。